1-Chloroisoquinoline-3-carboxamide
Overview
Description
1-Chloroisoquinoline-3-carboxamide is a chemical compound with the molecular formula C10H7ClN2O . It is a derivative of quinoline, a class of compounds that have been found to have anticancer properties .
Synthesis Analysis
Quinoline-3-carboxamide derivatives, which include this compound, have been synthesized and tested for their effects on different cancer cell lines . The synthesis of these derivatives involves various chemical reactions and the use of different reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring, which is a heterocyclic aromatic organic compound, attached to a carboxamide group . The presence of the chlorine atom in the molecule may influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, quinoline derivatives are known to participate in various chemical reactions. These reactions can lead to the formation of different compounds with potential biological activities .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 206.63 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results .Scientific Research Applications
Drug Development for Cystic Fibrosis
1-Chloroisoquinoline-3-carboxamide derivatives, specifically quinolinone-3-carboxamide, have been identified as CFTR potentiators. One such compound, VX-770 (ivacaftor), is an FDA-approved drug for cystic fibrosis patients with certain mutations. This discovery involved high-throughput screening and extensive medicinal chemistry studies, emphasizing the significance of this compound derivatives in therapeutic development (Hadida et al., 2014).
Potential as Anticonvulsant and Anti-inflammatory Agents
Research on the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, a class of compounds related to this compound, has demonstrated potential anticonvulsant, antinociceptive, and anti-inflammatory properties. This highlights the versatility of this compound derivatives in pharmacological applications (Wilhelm et al., 2014).
Spectroscopic and Computational Studies
Vibrational spectra and quantum mechanical analyses of 2-Chloroquinoline-3-carboxamide (a related compound) have been conducted to understand its molecular properties. These studies are crucial in predicting the behavior of such compounds in different environments, aiding in drug design and other scientific applications (Saral et al., 2020).
Mass Spectrometry and Analytical Chemistry
Isoquinoline-3-carboxamides have been studied for their fragmentation behavior in mass spectrometry, an essential technique for drug testing and development. These studies are vital for understanding how such compounds can be detected and analyzed in various biological samples (Beuck et al., 2009).
HIV-1 Integrase Inhibition
2-Hydroxyisoquinoline-1,3-dioxoisoquinoline-4-carboxamides, related to this compound, have shown inhibitory properties against HIV-1 integrase. This suggests potential applications in antiviral therapy (Billamboz et al., 2013).
Anti-inflammatory Properties
Studies on isoquinoline carboxamides have demonstrated anti-inflammatory effects, as seen in the inhibition of paw edema in mice. This property underscores the potential of this compound derivatives in treating inflammatory conditions (Torres et al., 1999).
Inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1)
Quinoline-8-carboxamides, structurally similar to this compound, have been designed as PARP-1 inhibitors. This enzyme is a critical target in drug development, indicating the broader pharmaceutical relevance of these compounds (Lord et al., 2009).
Mechanism of Action
Target of Action
1-Chloroisoquinoline-3-carboxamide has been identified to target the ATM kinase and S100A9 , a molecule expressed on the surface of various monocyte populations . The ATM kinase is a key mediator of the DNA Damage Response (DDR) pathway , while S100A9 interacts with proinflammatory mediators .
Mode of Action
The compound interacts with its targets, leading to significant changes. For instance, it has been reported as a potential inhibitor of the ATM kinase . It also binds to S100A9, inhibiting its interaction with two well-known proinflammatory receptors, the Toll-like receptor 4 (TLR4) and receptor of advanced glycation end products (RAGE) .
Biochemical Pathways
The compound affects the DDR pathway by inhibiting the ATM kinase . This inhibition disrupts the survival mechanisms that cancer cells exploit, leading to their death . Additionally, by binding to S100A9, it modifies the bidirectional crosstalk of natural killer (NK) cells with CD155+ dendritic cells (DC), suppressing CNS autoimmunity and strengthening tumor surveillance .
Result of Action
The inhibition of ATM kinase by this compound leads to the death of cancer cells . Furthermore, its interaction with S100A9 suppresses CNS autoimmunity and strengthens tumor surveillance .
Safety and Hazards
Future Directions
Research on quinoline-3-carboxamide derivatives, including 1-Chloroisoquinoline-3-carboxamide, is ongoing. These compounds show promise as potential anticancer agents, and further in vitro and in vivo studies are needed to fully understand their efficacy and safety . The optimization of these compounds is an important area of research for the development of potent targeted anticancer agents .
Biochemical Analysis
Biochemical Properties
1-Chloroisoquinoline-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with natural killer (NK) cells via the aryl hydrocarbon receptor, enhancing their cytotoxicity against tumor cells . Additionally, it upregulates the adhesion molecule DNAX accessory molecule-1 (DNAM-1) on NK cells, improving their immunoregulatory functions .
Cellular Effects
This compound influences various cellular processes. It has been observed to activate NK cells, which in turn interact with dendritic cells (DCs) to suppress central nervous system (CNS) autoimmunity . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of NK cells and their interaction with DCs .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It activates NK cells through the aryl hydrocarbon receptor, leading to increased DNAM-1 cell surface expression . This activation enhances the cytotoxicity of NK cells against melanoma cells and augments their immunoregulatory functions by interacting with CD155+ DCs . The compound also decreases MHC class II antigen presentation by DCs, contributing to its immunosuppressive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation, as well as its long-term effects on cellular function, have been observed in both in vitro and in vivo studies . These studies have shown that the compound maintains its activity over extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates immune responses without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions contribute to the compound’s overall biochemical activity and its effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These mechanisms ensure that the compound reaches specific compartments or organelles, where it exerts its biochemical effects .
Properties
IUPAC Name |
1-chloroisoquinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-7-4-2-1-3-6(7)5-8(13-9)10(12)14/h1-5H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJJNGNKPYUDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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